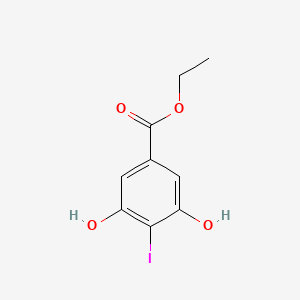

Ethyl 3,5-dihydroxy-4-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,5-dihydroxy-4-iodobenzoate is a chemical compound with the molecular formula C9H9IO4 . It has an average mass of 308.070 Da and a monoisotopic mass of 307.954529 Da .

Synthesis Analysis

The synthesis of related compounds such as ethyl 3,4-dihydroxybenzoate involves processes like oxidation and esterification, starting from 4-methylcatechol. Optimal conditions for such syntheses have been investigated, focusing on catalyst dosage, reaction time, and temperature, achieving yields up to 90.5%. Although not directly on this compound, these methods can be relevant for its synthesis by indicating the techniques and conditions that might be adapted for its production.Molecular Structure Analysis

The molecular structure of compounds like this compound can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, studies on similar compounds have confirmed structures through detailed NMR analysis and single-crystal X-ray diffraction.Chemical Reactions Analysis

Chemical properties of this compound and related compounds involve reactions such as iodocyclization, which can lead to the formation of various structurally complex molecules. The reactivity towards different reagents and the potential for forming diverse derivatives through reactions like iodocyclization demonstrates the compound’s versatility in organic synthesis.Physical and Chemical Properties Analysis

The physical properties of this compound, such as molar enthalpies of formation, have been studied through experimental and theoretical approaches. These studies help in understanding the stability, reactivity, and energy profiles of such compounds, providing insights into their potential applications and handling requirements.Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

Ethyl 3-iodobenzoate, a related compound, is prepared through the reaction of 3-iodobenzoic acid with anhydrous ethanol in sulfuric acid. This compound is then used to synthesize various oxadiazolines, highlighting its role as a versatile synthetic intermediate in organic chemistry H. Jun, 2011.

Biochemical Applications

Ethyl-3,4-dihydroxybenzoate (EDHB), a compound structurally similar to ethyl 3,5-dihydroxy-4-iodobenzoate, is used as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases. These enzymes are crucial for collagen maturation and oxygen sensing, demonstrating the biochemical significance of this class of compounds Jian Wang et al., 2002.

Environmental Impact and Toxicology

The environmental behavior of compounds similar to this compound, such as ethyl-4-aminobenzoate (Et-PABA), has been studied in detail. Despite its widespread use, Et-PABA is rarely detected in environmental waters, which has led to investigations into its photocatalytic degradation and transformation products. This research sheds light on the environmental fate and potential toxicity of similar compounds A. J. Li et al., 2017.

Chemical Catalysis and Oxidation Processes

Derivatives of this compound have been explored for their catalytic properties, particularly in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. These studies highlight the potential of such compounds in facilitating environmentally friendly chemical transformations M. Uyanik et al., 2009.

Safety and Hazards

Ethyl 3,5-dihydroxy-4-iodobenzoate should be handled with care. It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

It is known that similar compounds can interact with various biochemical targets, influencing their function and leading to changes at the molecular level .

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular metabolism, signal transduction, or gene expression .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level, such as changes in protein function, alterations in cellular metabolism, or modulation of signal transduction pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

ethyl 3,5-dihydroxy-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXUZOXYNCUBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

amine](/img/structure/B2725027.png)

![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2725028.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2725030.png)

![6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2725040.png)